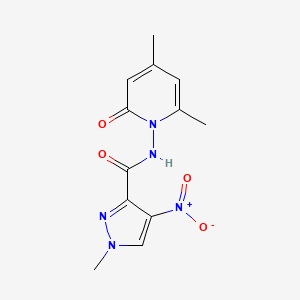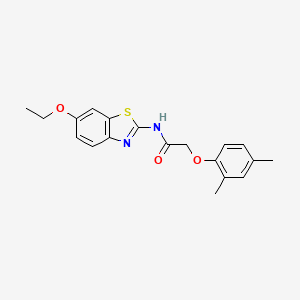![molecular formula C28H38N4O2 B10902002 N'~1~,N'~8~-bis[(1E)-2-methyl-1-phenylpropylidene]octanedihydrazide](/img/structure/B10902002.png)
N'~1~,N'~8~-bis[(1E)-2-methyl-1-phenylpropylidene]octanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~8~-BIS[(E)-2-METHYL-1-PHENYLPROPYLIDENE]OCTANEDIHYDRAZIDE is a complex organic compound with the molecular formula C28H38N4O2. This compound is part of the hydrazide family, which is known for its diverse applications in various fields of science and industry. The structure of this compound includes two hydrazide groups connected by an octane chain, with each hydrazide group further bonded to a phenylpropylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~8~-BIS[(E)-2-METHYL-1-PHENYLPROPYLIDENE]OCTANEDIHYDRAZIDE typically involves the condensation reaction between octanedihydrazide and 2-methyl-1-phenylpropanal. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~8~-BIS[(E)-2-METHYL-1-PHENYLPROPYLIDENE]OCTANEDIHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or hydrazones.
Scientific Research Applications
N’~1~,N’~8~-BIS[(E)-2-METHYL-1-PHENYLPROPYLIDENE]OCTANEDIHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N’~1~,N’~8~-BIS[(E)-2-METHYL-1-PHENYLPROPYLIDENE]OCTANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~8~-BIS(2-HYDROXYBENZYLIDENE)OCTANEDIHYDRAZIDE
- N’~1~,N’~8~-BIS(2-METHOXYBENZYLIDENE)OCTANEDIHYDRAZIDE
- N’~1~,N’~8~-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE
Uniqueness
Compared to similar compounds, N’~1~,N’~8~-BIS[(E)-2-METHYL-1-PHENYLPROPYLIDENE]OCTANEDIHYDRAZIDE exhibits unique properties due to the presence of the phenylpropylidene moiety. This structural feature enhances its ability to interact with biological targets and increases its potential for therapeutic applications .
Properties
Molecular Formula |
C28H38N4O2 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N,N'-bis[(E)-(2-methyl-1-phenylpropylidene)amino]octanediamide |
InChI |
InChI=1S/C28H38N4O2/c1-21(2)27(23-15-9-7-10-16-23)31-29-25(33)19-13-5-6-14-20-26(34)30-32-28(22(3)4)24-17-11-8-12-18-24/h7-12,15-18,21-22H,5-6,13-14,19-20H2,1-4H3,(H,29,33)(H,30,34)/b31-27+,32-28+ |
InChI Key |
SEHLJKWPIQPACF-WWQQVGJXSA-N |
Isomeric SMILES |
CC(/C(=N\NC(=O)CCCCCCC(=O)N/N=C(\C(C)C)/C1=CC=CC=C1)/C2=CC=CC=C2)C |
Canonical SMILES |
CC(C)C(=NNC(=O)CCCCCCC(=O)NN=C(C1=CC=CC=C1)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dichlorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10901924.png)
![2-chloro-3-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyrazine](/img/structure/B10901925.png)
![4-methoxybenzyl (2E)-2-{4-[(5-chloro-2-methoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B10901926.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10901931.png)
![N-cyclopropyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10901933.png)
![{2-bromo-6-ethoxy-4-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B10901937.png)
![N-(2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}ethyl)cyclopropanecarboxamide](/img/structure/B10901947.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10901956.png)
![(4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901966.png)

![(4Z)-2-(4-tert-butylphenyl)-4-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10901985.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10901996.png)

